Cas no 919855-02-0 (ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate)

Ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate is a synthetic organic compound featuring a coumarin core linked to a piperidine carboxylate moiety via an acetyl bridge. This structure imparts potential utility as an intermediate in pharmaceutical and agrochemical research, particularly in the development of bioactive molecules. The ethyl ester group enhances solubility in organic solvents, facilitating further derivatization. The 7-methyl substitution on the coumarin ring may influence electronic and steric properties, while the piperidine-4-carboxylate framework offers versatility for structural modifications. Its well-defined molecular architecture makes it suitable for applications in medicinal chemistry, including the exploration of enzyme inhibitors or receptor modulators. The compound’s purity and stability are critical for reproducible synthetic outcomes.
ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate structure
919855-02-0 structure
Product name:ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate
CAS No:919855-02-0
MF:C20H23NO5
MW:357.400326013565
CID:5505357

ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate Chemical and Physical Properties

Names and Identifiers

    • ethyl 1-[2-(7-methyl-2-oxochromen-4-yl)acetyl]piperidine-4-carboxylate
    • ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate
    • Inchi: 1S/C20H23NO5/c1-3-25-20(24)14-6-8-21(9-7-14)18(22)11-15-12-19(23)26-17-10-13(2)4-5-16(15)17/h4-5,10,12,14H,3,6-9,11H2,1-2H3
    • InChI Key: HWCAGCGTBOMVFT-UHFFFAOYSA-N
    • SMILES: N1(C(CC2C3=C(OC(=O)C=2)C=C(C)C=C3)=O)CCC(C(OCC)=O)CC1

ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2838-0020-10mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2838-0020-4mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2838-0020-5mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2838-0020-3mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2838-0020-75mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2838-0020-2mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
2mg
$59.0 2023-05-16
Life Chemicals
F2838-0020-1mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2838-0020-25mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2838-0020-40mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
40mg
$140.0 2023-05-16
Life Chemicals
F2838-0020-15mg
ethyl 1-[2-(7-methyl-2-oxo-2H-chromen-4-yl)acetyl]piperidine-4-carboxylate
919855-02-0 90%+
15mg
$89.0 2023-05-16

Additional information on ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate

Ethyl 1-2-(7-Methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate (CAS No. 919855-02-0): A Comprehensive Overview

Ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate (CAS No. 919855-02-0) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, often referred to by its systematic name, is a derivative of chromene and piperidine, two important scaffolds in the development of bioactive molecules. The unique structural features of this compound make it a promising candidate for various therapeutic applications, particularly in the areas of neurodegenerative diseases and cancer.

The chromene moiety in ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate is known for its ability to modulate various biological processes, including antioxidant and anti-inflammatory activities. The presence of the methyl group at the 7-position enhances the compound's lipophilicity, which can improve its cellular uptake and bioavailability. The piperidine ring, on the other hand, confers additional structural rigidity and can influence the compound's binding affinity to specific protein targets.

Recent studies have highlighted the potential of ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. The compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inhibiting the aggregation of misfolded proteins. In a study published in the *Journal of Medicinal Chemistry*, researchers demonstrated that this compound effectively reduced amyloid-beta (Aβ) aggregation, a key pathological feature of Alzheimer's disease.

In addition to its neuroprotective properties, ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate has also shown promise in cancer research. Preclinical studies have indicated that this compound possesses antiproliferative and proapoptotic activities against various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the modulation of multiple signaling pathways, such as the PI3K/AKT and MAPK pathways, which are frequently dysregulated in cancer cells.

The synthesis of ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-yl)acetylpiperidine-4-carboxylate involves several steps, including the formation of the chromene core and the subsequent coupling with the piperidine derivative. One common synthetic route involves the condensation of a suitable chromene derivative with an acetyl chloride or anhydride, followed by esterification with ethyl alcohol. The resulting intermediate is then coupled with a piperidine carboxylic acid or ester using standard coupling reagents such as EDCI or HATU.

The physicochemical properties of ethyl 1-2-(7-methyl-2-oxo-2H-chromen-4-y l)acetylpiperidine -4-carboxylate have been extensively characterized. The compound is a white crystalline solid with a molecular weight of approximately 396 g/mol. It is soluble in common organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol but has limited solubility in water. These properties make it suitable for formulation into various dosage forms, including tablets, capsules, and injectable solutions.

In terms of safety and toxicity, preliminary studies have indicated that ethyl 1 -2-(7-methyl -2 -oxo -2H -chromen -4 - yl)acetylpiperidine -4 -carboxylate exhibits low toxicity at therapeutic concentrations. However, further investigations are needed to fully assess its safety profile, particularly in long-term use scenarios. Preclinical toxicology studies have shown that the compound does not cause significant organ damage or adverse effects at doses up to 500 mg/kg in animal models.

The potential therapeutic applications of ethyl 1 -2 -(7 -methyl -2 -oxo -2H -chromen -4 - yl)acetylpiperidine -4 -carboxylate are currently being explored through various clinical trials. Phase I trials have demonstrated its safety and tolerability in healthy volunteers, paving the way for more advanced clinical studies. Ongoing Phase II trials are evaluating its efficacy in treating specific neurological conditions and cancers.

In conclusion, ethyl 1 -2 -(7 -methyl -2 -oxo -2H -chromen -4 - yl)acetylpiperidine -4 -carboxylate (CAS No. 919855 -02 -0) represents a promising candidate for the development of novel therapeutics. Its unique chemical structure and biological activities make it an attractive target for further research and development in both academic and industrial settings. As more data becomes available from ongoing clinical trials, this compound may emerge as a valuable tool in the fight against some of the most challenging diseases facing modern medicine.

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